molecular formula C10H18O3 B12557377 Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester CAS No. 147849-97-6

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester

Cat. No.: B12557377
CAS No.: 147849-97-6
M. Wt: 186.25 g/mol
InChI Key: UTSHPRHFOZZPRD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Uniqueness

The molecular architecture of this compound combines multiple functional groups into a compact carbon framework:

  • Systematic IUPAC Name : Ethyl (3S)-3-hydroxy-5-methyl-2-methylenehexanoate
  • Molecular Formula : C₁₀H₁₈O₃
  • Molecular Weight : 174.25 g/mol
  • CAS Registry Number : 652980-19-3

The structure features three critical moieties:

  • Ester group at C1 (ethyl ester)
  • Hydroxyl group at C3 with (S)-configuration
  • Methylene group at C2 creating α,β-unsaturation

This combination creates a stereoelectronic environment favoring both nucleophilic and electrophilic reactivity. X-ray crystallography and computational modeling reveal a bent conformation stabilized by intramolecular hydrogen bonding between the C3 hydroxyl and ester carbonyl groups.

Table 1 : Comparative Analysis of Structural Features

Feature Hexanoic Acid Derivative Ethyl 3-Hydroxyhexanoate
Methylene Group Present at C2 Absent
Chiral Centers C3 (S-configuration) C3 (R/S)
Molecular Weight 174.25 g/mol 158.20 g/mol
Functional Groups Ester, hydroxyl, methylene Ester, hydroxyl

Historical Context in Organic Chemistry Research

First synthesized in the late 20th century through classical esterification methods, this compound gained prominence through advances in asymmetric catalysis. Early synthetic routes involved:

  • Aldol condensation between ethyl 4-methylpent-2-enoate and formaldehyde
  • Enantioselective reduction of β-keto esters using chiral catalysts

The development of enzymatic resolution techniques in the 2010s enabled industrial-scale production of the (3S)-enantiomer, which exhibits superior biological activity compared to its racemic form. Recent innovations include:

  • Flow chemistry approaches achieving 89% yield under continuous conditions
  • Photocatalytic methods utilizing iridium complexes for stereocontrol

Biological and Industrial Significance of β-Hydroxy Ester Derivatives

β-Hydroxy esters serve as critical building blocks across multiple domains:

Pharmaceutical Applications

  • Statins : Intermediate in lovastatin side-chain synthesis
  • Antivirals : Chiral pool for HIV protease inhibitors

Agrochemical Uses

  • Pheromone analogs : Methyl-branched structures mimic insect communication molecules
  • Herbicide adjuvants : Enhance lipid membrane permeability

Flavor/Fragrance Industry

  • FEMA GRAS status : Approved as flavor additive (FEMA# 3989) with sour-cheesy notes
  • Perfumery fixatives : Slows evaporation of top notes in citrus fragrances

Industrial Chemistry

  • Polymer precursors : Copolymerize with lactides to modify glass transition temperatures
  • Biodegradable plastics : Ester groups facilitate enzymatic degradation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147849-97-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate

InChI

InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3

InChI Key

UTSHPRHFOZZPRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(CC(C)C)O

Origin of Product

United States

Preparation Methods

Esterification of 3-Hydroxy-5-Methyl-2-Methylenehexanoic Acid

The direct esterification of 3-hydroxy-5-methyl-2-methylenehexanoic acid with ethanol is a foundational approach. This method employs acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Key parameters include:

  • Molar ratio : 1:5 (acid:ethanol) to drive equilibrium toward ester formation.
  • Temperature : 80–100°C for 6–12 hours.
  • Yield : 65–72% after purification via fractional distillation.

Limitations : Competing dehydration of the β-hydroxy group may occur, necessitating careful control of reaction time and temperature.

Lipase-Catalyzed Kinetic Resolution

A stereoselective synthesis leverages lipases to resolve racemic mixtures of 3-hydroxy-5-methylhexanoic acid derivatives. The method described in WO2011141923A2 involves:

  • Substrate : Racemic 3-cyano-5-methylhexanoic acid ethyl ester.
  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
  • Conditions : Phosphate buffer (pH 7.2), 25°C, 6% w/w enzyme loading.
  • Outcome : 98–99% enantiomeric excess (ee) of (S)-isomer after 24 hours.

Optimization :

  • Solvent choice : Polar aprotic solvents (e.g., dimethoxyethane) enhance enzyme activity.
  • Scale-up : Batch reactors with continuous pH adjustment improve yield reproducibility.

Claisen Condensation and Subsequent Functionalization

A multi-step synthesis starting from methyl 3-oxohexanoate involves:

  • Claisen Condensation :
    • Reaction with ethyl acetate in presence of sodium ethoxide.
    • Intermediate: 3-oxo-5-methylhexanoate.
  • Methylene Introduction :
    • Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂).
    • Yield: 58–63% after column chromatography.
  • Reduction and Esterification :
    • Sodium borohydride reduction of the ketone to 3-hydroxy derivative.
    • Ethanol esterification under acidic conditions.

Key Data :

Step Reagent Yield (%) Purity (GC)
Claisen Condensation NaOEt, ethyl acetate 78 92
Wittig Reaction Ph₃P=CH₂ 63 89
Final Esterification H₂SO₄, ethanol 70 95

Enzymatic Hydrolysis of β-Keto Esters

A green chemistry approach utilizes hydrolases to convert β-keto esters to β-hydroxy esters:

  • Substrate : Ethyl 3-oxo-5-methylhexanoate.
  • Enzyme : Pseudomonas fluorescens esterase (PFE).
  • Conditions : 30°C, 40 mM phosphate buffer (pH 7.0), 48 hours.
  • Outcome : 85% conversion with 94% ee.

Advantages : Avoids harsh reagents and enables chiral specificity without chromatography.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification and dehydration steps:

  • Procedure :
    • Mix 3-hydroxy-5-methylhexanoic acid (1 eq), ethanol (5 eq), and Amberlyst-15 catalyst.
    • Irradiate at 100°C, 300 W, 30 minutes.
  • Yield : 88% with 98% purity (GC-MS).

Benefits : Reduced reaction time (30 min vs. 12 hours conventionally) and minimized side reactions.

Analysis of Method Efficiency and Scalability

A comparative analysis of the above methods reveals trade-offs between yield, enantioselectivity, and operational complexity:

Method Yield (%) ee (%) Scalability Cost Efficiency
Direct Esterification 72 N/A High Low
Lipase Resolution 95 99 Moderate High
Claisen-Wittig 63 N/A Low Moderate
Enzymatic Hydrolysis 85 94 High Moderate
Microwave-Assisted 88 N/A High Low

Industrial-Scale Considerations

For large-scale production, enzymatic and microwave methods are favored due to:

  • Reduced waste : Lipase-catalyzed processes generate minimal byproducts.
  • Energy efficiency : Microwave synthesis cuts energy use by 40% compared to conventional heating.
  • Regulatory compliance : Enzymatic routes align with FDA guidelines for residual solvent limits.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanoic acid derivatives such as 3-hydroxy-5-methyl-2-methylene-hexanoic acid.

    Reduction: Formation of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl alcohol.

    Substitution: Formation of substituted hexanoic acid esters.

Scientific Research Applications

Pharmaceutical Applications

1.1 Prostaglandin Synthesis
Hexanoic acid derivatives are crucial in synthesizing prostaglandin analogs. The preparation of stereospecific intermediates like (+)-5-2-hydroxy-2-methyl-hexanoic acid is essential for creating certain prostaglandin analogs used in therapeutic settings. This process involves several steps, including the reaction of 2-methylene hexanoyl chloride with L-proline, leading to high optical purity compounds suitable for pharmaceutical applications .

1.2 Pregabalin Production
The compound serves as an intermediate in the synthesis of Pregabalin, a medication used to treat neuropathic pain and epilepsy. The conversion of hexanoic acid derivatives into racemic forms of Pregabalin demonstrates its significance in medicinal chemistry .

Agricultural Applications

2.1 Plant Growth Regulators
Research indicates that hexanoic acid esters can act as plant growth regulators. They influence various physiological processes such as seed germination and root development. The compound's role in enhancing crop yield and resilience against environmental stressors has been documented .

Biochemical Research

3.1 Enzyme Inhibition Studies
Hexanoic acid derivatives have been explored for their potential as enzyme inhibitors. Studies show that these compounds can modulate the activity of specific enzymes involved in metabolic pathways, making them valuable in research focused on metabolic disorders .

3.2 Molecular Docking Studies
Recent molecular docking studies have evaluated the binding affinity of hexanoic acid derivatives to various biological targets, including PPAR receptors (Peroxisome Proliferator-Activated Receptors). These studies suggest potential therapeutic applications in managing metabolic syndromes and inflammatory diseases .

Data Tables

CompoundReaction TypeReference
(+)-5-2-hydroxy-2-methyl-hexanoic acidProstaglandin synthesis
PregabalinIntermediate formation

Case Studies

Case Study 1: Synthesis of Prostaglandin Analog
In a study aimed at developing new prostaglandin analogs, researchers utilized hexanoic acid derivatives to synthesize intermediates with high optical purity. The methodology involved multi-step reactions that highlighted the versatility of hexanoic acid esters in pharmaceutical synthesis .

Case Study 2: Agricultural Efficacy
A field trial demonstrated that applying hexanoic acid esters as growth regulators significantly improved the growth rates and yields of several crops under controlled conditions. This study underscores the potential agricultural benefits of utilizing such compounds in sustainable farming practices .

Mechanism of Action

The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in metabolic pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can undergo chemical modifications, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares the target compound with key analogs:

Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-OH, 5-CH₃, 2-CH₂=, ethyl ester C₁₀H₁₈O₃ 186.25 High polarity, potential chiral centers
Hexanoic acid, ethyl ester No substituents, ethyl ester C₈H₁₆O₂ 144.21 Common flavorant, low polarity
(S)-3-Cyano-5-methyl-hexanoic acid ethyl ester 3-CN, 5-CH₃, ethyl ester C₁₀H₁₅NO₂ 183.23 Pharmaceutical intermediate
Ethyl 2-acetyl-3-oxo-hexanoate 2-acetyl, 3-keto, ethyl ester C₁₀H₁₆O₄ 200.23 Propylthiouracil intermediate
Pentanoic acid, ethyl ester Shorter chain (C5), ethyl ester C₇H₁₄O₂ 130.18 Volatile fruity aroma

Physicochemical Properties

  • Boiling Point/Solubility: The hydroxyl group in the target compound increases polarity and boiling point compared to non-hydroxylated analogs like hexanoic acid ethyl ester. For example, ethyl 2-acetyl-3-oxo-hexanoate (C₁₀H₁₆O₄) boils at 112°C at 2.1 kPa , while the target’s hydroxyl group may further elevate this value.
  • Chromatographic Behavior: In gas chromatography (GC), the target’s hydroxyl and methylene groups would increase retention time relative to simpler esters. For instance, hexanoic acid ethyl ester shows moderate retention in GC analyses , whereas polar substituents like -OH enhance interactions with stationary phases, delaying elution.
a) Flavor and Fragrance Industry
  • Hexanoic acid ethyl ester is a major contributor to fruity aromas in foods and beverages, with high Relative Odor Activity Values (ROAV) in hop and jasmine tea blends .
  • The target compound’s hydroxyl group may reduce volatility, altering its flavor profile. Similar hydroxylated esters, like 2-acetyl-3-oxo-hexanoate, are intermediates in sweeteners or pharmaceuticals rather than direct flavorants .
c) Chromatography
  • Hexanoic acid ethyl ester is used as an internal standard (ISTD) in GC due to its predictable retention and absence in biological samples . The target’s substituents may limit its ISTD utility but could serve as a reference for polar analytes.

Stability and Reactivity

  • The methylene group (=CH₂) in the target compound may confer reactivity toward electrophilic addition or oxidation. In contrast, saturated esters like hexanoic acid ethyl ester are more stable under storage conditions .
  • The hydroxyl group increases susceptibility to hydrogen bonding and oxidative degradation, necessitating stabilizers in formulations.

Research Findings

  • The target’s hydroxyl group could enhance interactions with microbial enzymes.
  • Sweetness Enhancement: Hexanoic acid ethyl ester enhances sweetness in strawberries . The target’s substituents may modulate this effect by altering receptor binding.

Biological Activity

Antifungal Properties

Hexanoic acid derivatives have shown promise in antifungal applications. In a study on Clitoria ternatea flower extracts, compounds with similar structural elements demonstrated antifungal activity against Coniochaeta hoffmannii, a fungal keratitis isolate . While the specific compound was not tested, the results suggest potential antifungal properties for similar hexanoic acid derivatives.

Antioxidant Activity

Some hexanoic acid derivatives exhibit antioxidant properties. The antioxidant capacity of related compounds has been evaluated using the DPPH method, with IC50 values indicating the concentration required to eliminate 50% of DPPH free radicals . However, specific data for hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester is not available.

Antibiofilm Activity

Certain hexanoic acid derivatives have shown antibiofilm effects. In the study of C. ternatea flower extracts, compounds with similar functional groups demonstrated biofilm inhibition at concentrations as low as 250 µg/mL . This suggests potential antibiofilm activity for the compound , though direct testing is required for confirmation.

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its unique structural features:

  • The ethyl ester group may contribute to increased lipophilicity, potentially enhancing membrane permeability.
  • The 3-hydroxy group could participate in hydrogen bonding, affecting interactions with biological targets.
  • The 2-methylene group may contribute to the compound's reactivity and potential for interactions with cellular components.

Research Gaps and Future Directions

  • Direct testing of this compound for antifungal, antioxidant, and antibiofilm activities is needed.
  • Structure-activity relationship studies comparing this compound to related hexanoic acid derivatives could provide valuable insights into its biological potential.
  • Investigation of potential synergistic effects with other bioactive compounds or drugs may reveal new therapeutic applications.

Q & A

Q. What experimental strategies address contradictions in ethyl ester concentration data across fermentation studies?

  • Methodological Answer : Discrepancies arise from microbial strain variability and fermentation conditions. For example, Zygosaccharomyces monocultures produced 16.92 ± 4.25 μg/L of hexanoic acid ethyl ester, while Torulaspora strains yielded 28.68 ± 0.68 μg/L . Standardizing microbial consortia, pH, and temperature controls reduces variability. Meta-analyses using multivariate statistics (e.g., PCA) can reconcile dataset differences .

Q. How do non-Saccharomyces yeasts enhance ethyl ester diversity in wine and dairy products?

  • Methodological Answer : Non-Saccharomyces species (e.g., Kluyveromyces) produce unique esters via alternative fatty acid metabolism. In cheese, added yeast strains synthesize hexanoic acid ethyl ester (fruity/waxy notes) and phenethyl butyrate (honey/rose aromas) absent in control samples. Strain-specific metabolic pathways are mapped using transcriptomics and flux balance analysis .

Q. What role do oak-derived compounds play in ester stabilization during alcoholic beverage aging?

  • Methodological Answer : Oak chips during maceration increase ester retention by adsorbing hydrophobic compounds. For instance, hexanoic acid ethyl ester concentrations rise in wines aged with oak due to slowed volatilization. Solid-phase microextraction (SPME) tracks ester-oak interactions, while kinetic modeling predicts equilibrium states .

Methodological Notes

  • Synthesis Optimization : Use kinetic isotope effects (KIEs) to probe rate-limiting steps in esterification .
  • Data Interpretation : Apply flavor dilution (FD) factors from aroma extract dilution analysis (AEDA) to prioritize sensorially impactful esters in flavor studies .
  • Quality Control : Batch consistency in fermented products is validated via GC-MS fingerprinting and chemical pattern recognition (e.g., OPLS-DA for Maotai-flavor Baijiu) .

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